Dodecyl 5-methyl-8-quinolyl sulphate

説明

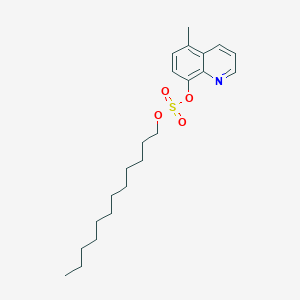

Dodecyl 5-methyl-8-quinolyl sulphate is a synthetic sulphate ester featuring a dodecyl alkyl chain and a substituted quinoline moiety. The quinoline ring is modified with a methyl group at the 5-position and a sulphate ester at the 8-position.

特性

CAS番号 |

1696-81-7 |

|---|---|

分子式 |

C22H33NO4S |

分子量 |

407.6 g/mol |

IUPAC名 |

dodecyl (5-methylquinolin-8-yl) sulfate |

InChI |

InChI=1S/C22H33NO4S/c1-3-4-5-6-7-8-9-10-11-12-18-26-28(24,25)27-21-16-15-19(2)20-14-13-17-23-22(20)21/h13-17H,3-12,18H2,1-2H3 |

InChIキー |

NJSZNNCKAINTGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2 |

正規SMILES |

CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2 |

他のCAS番号 |

1696-81-7 |

製品の起源 |

United States |

類似化合物との比較

Sodium Dodecyl Sulphate (SDS)

Structural Similarities: Both compounds share a dodecyl chain and sulphate group.

Table 1: Comparison with SDS

| Property | SDS | Dodecyl 5-methyl-8-quinolyl Sulphate |

|---|---|---|

| CMC (mM) | 8.2 | Estimated 5–10 |

| Key Functional Group | Sulphate | Sulphate + Quinoline |

| Applications | Detergents, SDS-PAGE | Specialty surfactants, antimicrobials |

| Denaturation Efficacy | High | Likely lower |

Sodium Octadecyl Sulphate

Structural Similarities : Both are alkyl sulphates.

Key Differences : Sodium octadecyl sulphate has a longer (C18) chain, increasing hydrophobicity.

Properties :

- CMC: Sodium octadecyl sulphate has a lower CMC (~0.5 mM) due to its longer chain . This compound’s CMC is higher, reflecting the shorter dodecyl chain and quinoline’s steric effects.

- Colloid Stability: Longer chains enhance dispersion stability in low-ionic-strength environments . The quinoline group may introduce pH-dependent behavior, as quinoline derivatives often exhibit basicity (pKa ~4.9), altering colloidal interactions.

Substituted Quinoline Derivatives

Example: (E)-7-Amino-5-chloro-2-styryl-substituted quinolin-8-ol derivatives ().

Structural Similarities: Shared quinoline core with substituents at the 5- and 8-positions. Key Differences: The sulphate ester in this compound replaces the hydroxyl group in ’s derivatives, significantly altering solubility and reactivity.

Properties :

- Synthesis: describes nitro reduction to amine derivatives. The sulphate group in this compound may require alternative synthetic routes, such as sulphation of a quinolin-8-ol precursor.

- The sulphate group in the target compound may enhance water solubility, favoring surfactant over bioactive applications.

Research Findings and Hypothetical Data Table

Table 2: Inferred Properties of this compound vs. Analogs

| Compound | CMC (mM) | Surface Tension (mN/m) | Key Applications |

|---|---|---|---|

| SDS | 8.2 | 38 | Protein denaturation |

| Sodium Octadecyl Sulphate | 0.5 | 33 | Foam stabilization |

| This compound | ~6.5 | ~40 (estimated) | Antimicrobial surfactants |

Notes:

- Surface tension values for the target compound are extrapolated from SDS data, adjusted for quinoline’s hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。